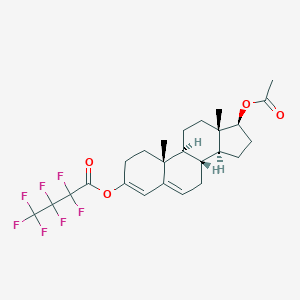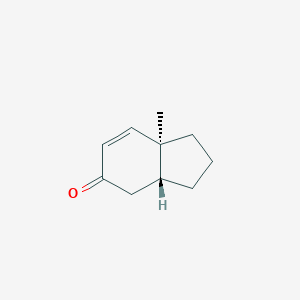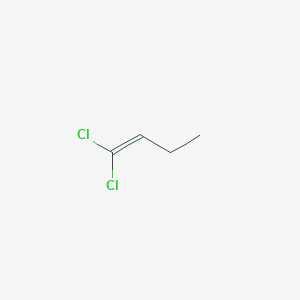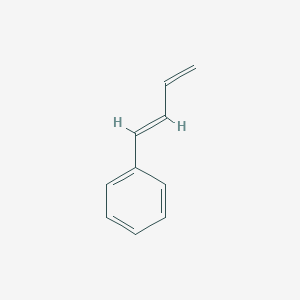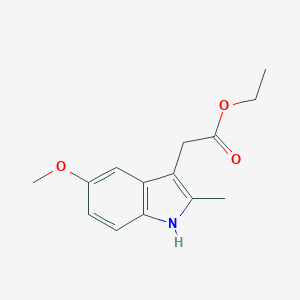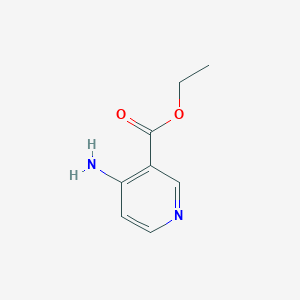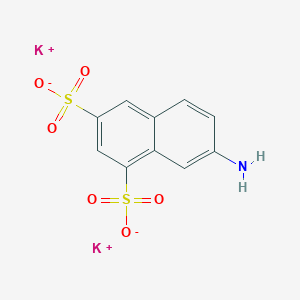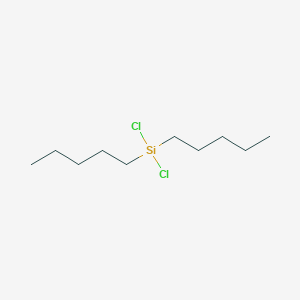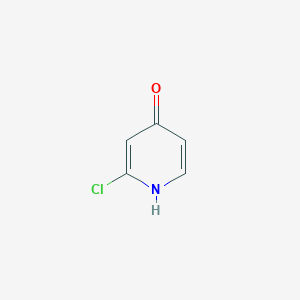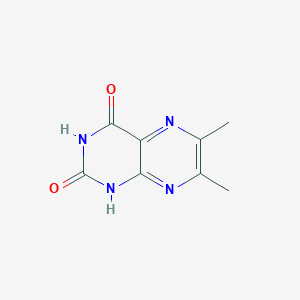
2,4(1H,3H)-Pteridinedione, 6,7-dimethyl-
Übersicht
Beschreibung
“2,4(1H,3H)-Pteridinedione, 6,7-dimethyl-” is a chemical compound with the molecular formula C8H8N4S2 . It is also known as 6,7-Dimethyl-2,4(1h,3h)-pteridinedithione .
Synthesis Analysis
The synthesis of “2,4(1H,3H)-Pteridinedione, 6,7-dimethyl-” involves a series of reactions. DARPP is converted into 5-amino-6-ribityl-amino-2,4(1H,3H)pyrimidinedione (ArP) by sequential reactions of deamination, side chain reduction, and dephosphorylation . The RibA protein is rate limiting in the pathway .Molecular Structure Analysis
The molecular structure of “2,4(1H,3H)-Pteridinedione, 6,7-dimethyl-” can be viewed using Java or Javascript . The structure has been studied in considerable detail by X-ray crystallography, X-ray small-angle scattering and electron microscopy .Chemical Reactions Analysis
The reaction rate of the 5-amino-6-ribosylamino-2,4(1H,3H)-pyrimidinedione 5′-phosphate reductase activity of RibG at steady state is mM s −1 J 6 . The reductase activity of RibG and lumazine synthase (RibH) might be the next most limiting steps .Physical And Chemical Properties Analysis
The molecular weight of “2,4(1H,3H)-Pteridinedione, 6,7-dimethyl-” is 224.306 . The IUPAC Standard InChI is InChI=1S/C8H8N4S2/c1-3-4 (2)10-6-5 (9-3)7 (13)12-8 (14)11-6/h1-2H3, (H2,10,11,12,13,14) .Wissenschaftliche Forschungsanwendungen
Mass Spectral Analysis : 2,4(1H,3H)-Pteridinedione, 6,7-dimethyl- has been studied for its mass spectral properties. It exhibits cofactor and inhibitory properties with enzymes like phenylalanine hydroxylase. Mass spectrometry has been used to confirm its structure and determine purity and extent of reduction (Williams & Ayling, 1973).
Use in Photovoltaic Cells : Syntheses of mixed ligand complexes of Ru(II) with 2,4(1H,3H)-Pteridinedione, 6,7-dimethyl- derivatives have been carried out for use in electrochemical photovoltaic cells. The complexes attached to TiO2 electrodes showed significant photon to current conversion efficiency (Anandan, Latha & Maruthamuthu, 2002).
Formation of Metal Complexes : Research has described the formation of complexes of 2,4(1H,3H)-Pteridinedione with divalent metal ions, indicating differences in the electronic, infrared, and ESR spectra of these complexes (Goodgame & Schmidt, 1979).
Synthesis and Spectroscopic Studies : The synthesis and spectroscopic characteristics of 3-(Aryl)substituted 2,4(1H,3H)-Pteridinediones have been explored. These studies discuss the absorption and fluorescence properties of these compounds (Katoh et al., 1993).
Antiradical Activity : Novel Pteridinetrione derivatives have been synthesized and tested for their antiradical activity, demonstrating potential as antioxidants (Kazunin et al., 2018).
Identification in Manuka Honey : Pteridine derivatives, including 2,4(1H,3H)-Pteridinedione, 6,7-dimethyl-, have been identified in New Zealand manuka honey, where they serve as markers for authentication due to their unique fluorescence properties (Beitlich et al., 2016).
Antimalarial Potential : Studies have examined derivatives of 2,4(1H,3H)-Pteridinedione for their potential antimalarial properties, showing activity against Plasmodium falciparum in culture (Halladay & Cowden, 1990).
Applications in Biochemistry : The biochemical aspects and synthetic approaches of 2,4(1H,3H)-Pteridinedione, 6,7-dimethyl- and its derivatives have been extensively discussed, highlighting its role in enzymatic reactions and as biological markers (Pfleiderer, 1991).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6,7-dimethyl-1H-pteridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-3-4(2)10-6-5(9-3)7(13)12-8(14)11-6/h1-2H3,(H2,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGIYQOPTPWNER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=O)NC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50418035 | |
| Record name | NSC45780 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethyllumazine | |
CAS RN |
5774-32-3 | |
| Record name | 6,7-Dimethyllumazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45780 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC45780 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



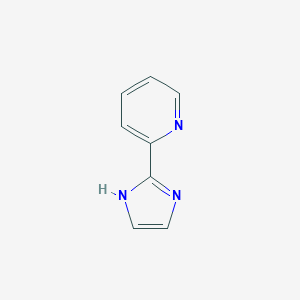
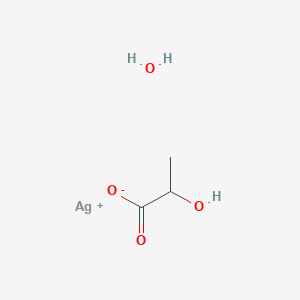
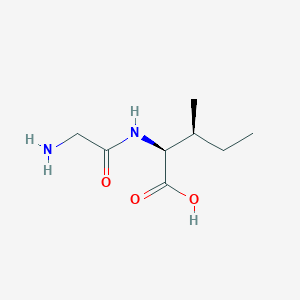
![5a,5b,8,8,11a,13b-Hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B96041.png)
